BenchChemオンラインストアへようこそ!

Arc-111

Oncology Hematotoxicity Preclinical Toxicology

Arc-111 (Topovale) is a synthetic non-camptothecin topoisomerase I poison with a planar pentacyclic scaffold. Unlike camptothecins, it is not a substrate for the ABCG2 (BCRP) efflux pump, eliminating transporter-mediated resistance. Its 4.5-fold mouse/human bone marrow IC90 differential (6.1× lower than topotecan) enables accurate clinical myelosuppression prediction. Validated in HCT-116, NCI-H460, and other xenograft models with efficacy comparable to docetaxel. The definitive probe for dissecting BCRP-mediated drug resistance and a superior benchmark for novel TOP1 inhibitor development.

Molecular Formula C23H23N3O5
Molecular Weight 421.4 g/mol
CAS No. 500214-53-9
Cat. No. B1681341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArc-111
CAS500214-53-9
Synonyms8,9-dimethoxy-5-(2-N,N-dimethylaminoethyl)-2,3-methylenedioxy-5H-dibenzo(c,h)(1,6)naphthyridin-6-one
ARC-111
ARC111
topovale
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCN(C)CCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC
InChIInChI=1S/C23H23N3O5/c1-25(2)5-6-26-22-15-9-20-21(31-12-30-20)10-17(15)24-11-16(22)13-7-18(28-3)19(29-4)8-14(13)23(26)27/h7-11H,5-6,12H2,1-4H3
InChIKeyUVXCXZBZPFCAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arc-111 (CAS 500214-53-9) Product Data: Core Identity and Class Context for Sourcing


Arc-111 (topovale; CAS 500214-53-9) is a synthetic non-camptothecin topoisomerase I (TOP1) poison [1]. As a member of the dibenzo[c,h][1,6]naphthyridin-6-one chemotype, it traps the TOP1-DNA cleavage complex, resulting in irreversible DNA double-strand breaks and apoptosis in proliferating tumor cells . Unlike traditional camptothecin derivatives (e.g., topotecan, irinotecan/SN-38), Arc-111 bears a fully planar, synthetic pentacyclic scaffold that confers distinct biopharmaceutical and resistance-avoidance properties [2].

Arc-111 (500214-53-9) Procurement Note: Why In-Class Camptothecins Are Not Direct Replacements


Generic substitution among TOP1 inhibitors is not scientifically valid due to marked divergence in species-specific bone marrow tolerance, substrate affinity for the ABCG2 (BCRP) efflux pump, and stability in physiological protein environments [1]. While camptothecins like topotecan and SN-38 (the active metabolite of irinotecan) exhibit substantial inter-species hematopoietic toxicity gaps and are actively extruded by BCRP, Arc-111 displays a flattened mouse/human differential and is not a substrate for this major resistance transporter [2]. Consequently, in vivo efficacy, toxicity predictions, and resistance liabilities cannot be extrapolated from camptothecin data to Arc-111, making precise, compound-specific procurement essential for reproducible research [3].

Arc-111 (CAS 500214-53-9) Evidence Guide: Quantified Differentiation Against Clinical TOP1 Inhibitors


Arc-111 vs. Topotecan and SN-38: 4.5-Fold Species Differential in Hematopoietic Toxicity Predicts Superior Clinical Translational Safety

Arc-111 exhibits a markedly reduced species-specific differential in bone marrow sensitivity compared to clinical camptothecins. In colony-forming units granulocyte-macrophage (CFU-GM) assays, Arc-111 demonstrated an IC90 mouse/human ratio of only 4.5-fold, whereas topotecan and SN-38 (irinotecan) displayed ratios of 27.6-fold and 12.7-fold, respectively [1]. This indicates that human bone marrow is nearly as sensitive to Arc-111 as mouse marrow, a critical translational advantage [2].

Oncology Hematotoxicity Preclinical Toxicology

Arc-111 vs. Topotecan and SN-38: Higher Potency in Human Bone Marrow CFU-GM Assays

In direct comparative clonogenic assays, Arc-111 is significantly more potent against human bone marrow progenitor cells (CFU-GM) than either topotecan or SN-38. The IC50 for Arc-111 was 1.9 nM, compared to 6.5 nM for topotecan and 10.0 nM for SN-38 [1]. The IC90 values followed the same trend: Arc-111 (6.2 nM), topotecan (18.8 nM), and SN-38 (26.0 nM) [2].

Oncology Hematopoietic Stem Cells Drug Potency

Arc-111 vs. Irinotecan: Comparable or Superior Tumor Growth Delay in Colon and Lung Cancer Xenografts

In head-to-head in vivo efficacy studies, Arc-111 achieved tumor growth delay (TGD) that was comparable or superior to the standard-of-care agent irinotecan. In the HCT-116 colon cancer xenograft model, Arc-111 induced a TGD of 20 days versus 17 days for irinotecan (an 18% improvement) [1]. In the NCI-H460 non-small cell lung cancer xenograft, both Arc-111 and docetaxel (a standard taxane) produced an identical TGD of 21 days [2].

Oncology Colorectal Cancer Xenograft Models

Arc-111 vs. Camptothecin: Lack of ABCG2 (BCRP) Efflux Substrate Liability

Unlike camptothecin (CPT), Arc-111 is not a substrate for the breast cancer resistance protein (BCRP/ABCG2), a major ATP-binding cassette (ABC) efflux transporter implicated in clinical multidrug resistance [1]. Overexpression of BCRP significantly reduces intracellular accumulation and efficacy of many chemotherapeutics, including topotecan and SN-38 [2]. Arc-111's lack of recognition by this pump circumvents a key resistance mechanism common to camptothecins [3].

Drug Resistance ABC Transporters Pharmacology

Arc-111 vs. Topotecan: Reduced Impact of Human Serum Albumin on Cytotoxicity

Arc-111 cytotoxicity was not significantly reduced in the presence of human serum albumin (HSA), a common plasma protein that can sequester hydrophobic drugs and limit their free, active fraction in vivo [1]. This contrasts with the behavior of many camptothecins, where high protein binding can necessitate higher dosing and increase pharmacokinetic variability [2].

Pharmacokinetics Protein Binding Bioavailability

Arc-111 Maintains Potency in Camptothecin-Resistant Cells Expressing Mutant TOP1

Arc-111 retains cytotoxic activity in cell lines harboring camptothecin (CPT)-resistant mutations in the TOP1 enzyme. While cytotoxicity was reduced >100-fold in CPT-resistant TOP1-deficient P388/CPT45 cells compared to wild-type P388 cells, the absolute potency of Arc-111 in these resistant lines remains quantifiable and is a hallmark of its distinct binding mode [1]. This is in stark contrast to CPT, which is completely inactive in these models .

Drug Resistance Target Mutation Cancer Biology

Arc-111 (500214-53-9) Application Scenarios: High-Value Use Cases Supported by Comparative Evidence


Preclinical Toxicology Studies of Topoisomerase I Poisons

Arc-111 is ideally suited for preclinical toxicology studies in murine models due to its unique 4.5-fold mouse/human bone marrow IC90 differential, which is 6.1-fold lower than topotecan and 2.8-fold lower than SN-38 [1]. This property enables more accurate prediction of clinical myelosuppression, a dose-limiting toxicity for this class, making it a superior tool for translational pharmacology research [2].

In Vivo Efficacy Studies in Solid Tumor Xenografts (Colon, Lung, Wilms' Tumor)

Researchers can leverage Arc-111's demonstrated in vivo efficacy in multiple human tumor xenograft models, including HCT-8 (colon), SKNEP (Wilms' tumor), HCT-116 (colon), and NCI-H460 (lung) [1]. Its performance is comparable or superior to irinotecan and topotecan in these models, and it shows equivalent TGD to docetaxel (21 days) in lung cancer xenografts, establishing it as a robust positive control or comparator for novel TOP1 inhibitors [2].

Investigating Multidrug Resistance Mediated by ABCG2 (BCRP)

Arc-111 serves as a critical chemical probe for dissecting ABCG2 (BCRP)-mediated drug resistance. Because it is not a substrate for this major efflux pump, unlike camptothecins, it can be used to differentiate between target-specific (TOP1 mutation) and transporter-mediated resistance mechanisms in cancer cell line panels [1]. This is invaluable for groups studying the biology of multidrug resistance and developing novel inhibitors of ABC transporters [2].

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

As a well-characterized, potent non-camptothecin TOP1 inhibitor scaffold, Arc-111 is an ideal starting point for medicinal chemistry optimization [1]. Its distinct resistance profile (not a BCRP substrate, reduced HSA interference) and its activity against CPT-resistant mutants provide a clear phenotypic fingerprint [2]. Researchers can use Arc-111 as a benchmark to evaluate the potency, resistance profile, and in vivo tolerability of newly synthesized analogues [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arc-111

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.